molecular formula C9H8BrFO3 B12111491 Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate

Cat. No.: B12111491
M. Wt: 263.06 g/mol
InChI Key: HNTIHCGWHKBTMV-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Methyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate.

    Reduction: Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyethanol.

    Substitution: Methyl 2-(5-azido-2-fluorophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2-fluorophenyl)-2-hydroxyacetate
  • Methyl 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetate
  • Methyl 2-(5-bromo-2-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can serve as a versatile handle for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3

InChI Key

HNTIHCGWHKBTMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

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